molecular formula C10H23ClOSi B1340534 (Triisopropylsiloxy)methyl chloride CAS No. 217300-17-9

(Triisopropylsiloxy)methyl chloride

Cat. No.: B1340534
CAS No.: 217300-17-9
M. Wt: 222.83 g/mol
InChI Key: SYZFQLUYDBIQCR-UHFFFAOYSA-N
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Description

(Triisopropylsiloxy)methyl chloride is a specialized chloromethyl ether reagent primarily used in organic synthesis for the protection of hydroxyl groups. Its core function is to install the (triisopropylsiloxy)methoxymethyl (TIPSMOM) protecting group, which exhibits enhanced stability compared to the traditional MOM (methoxymethyl) group, particularly under acidic conditions, while remaining readily removable under mild acidic conditions like tetra-n-butylammonium fluoride (TBAF) [https://www.organic-chemistry.org/protectivegroups/hydroxyl/tipsmom.htm]. This stability profile makes it an invaluable tool for the multi-step synthesis of complex molecules, such as natural products and pharmaceuticals, where selective protection and deprotection sequences are required. The reagent acts by reacting with alcohols in the presence of a base, such as diisopropylethylamine, to form a TIPSMOM ether, effectively shielding the hydroxyl functionality from unwanted reactions during subsequent synthetic steps. Its application is critical in research areas involving the construction of sensitive glycosidic linkages in carbohydrate chemistry and the synthesis of polyol-containing compounds, providing researchers with a robust method to control reactivity and achieve high yields in intricate synthetic schemes [https://pubs.acs.org/doi/10.1021/jo00181a027].

Properties

IUPAC Name

chloromethoxy-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZFQLUYDBIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585022
Record name (Chloromethoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217300-17-9
Record name (Chloromethoxy)tri(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Triisopropylsiloxy)methyl chloride can be synthesized through several methods. One common route involves the reaction of triisopropylsilanol with paraformaldehyde and hydrogen chloride. The reaction is typically carried out at low temperatures (-10 to 0°C) to ensure the stability of the intermediate products . The crude product is then purified through vacuum distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Triisopropylsiloxy)methyl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding (triisopropylsiloxy)methyl derivatives .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the compound .

Major Products Formed

The major products formed from reactions with this compound are (triisopropylsiloxy)methyl ethers, amines, and thiols, depending on the nucleophile used in the reaction .

Scientific Research Applications

Organic Synthesis

(Triisopropylsiloxy)methyl chloride is primarily used as a protecting group for hydroxyl functionalities in organic synthesis. It allows chemists to selectively modify other parts of a molecule without affecting the protected hydroxyl group. This is particularly important in the synthesis of complex natural products and pharmaceuticals.

Application Description
Protecting GroupUsed to protect hydroxyl groups during multi-step organic syntheses.
Synthesis of DrugsFacilitates the development of novel drug candidates by enabling selective reactions.

Biochemistry

In the field of biochemistry, TOMCl serves as a fluoride-labile 2’-O-protecting group in RNA oligonucleotide synthesis. This application is crucial for the accurate and efficient synthesis of RNA sequences, which are essential for gene expression and regulation.

Biochemical Role Function
RNA SynthesisProtects the 2’-hydroxyl group of ribonucleotides during RNA synthesis.
Fidelity AssurancePrevents unwanted side reactions, ensuring correct RNA sequence formation.

Material Science

TOMCl is also utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various industrial applications.

Industrial Use Description
CoatingsEnhances durability and performance of protective coatings.
AdhesivesImproves bonding properties in various adhesive formulations.

Case Study 1: RNA Oligonucleotide Synthesis

A study demonstrated the effectiveness of this compound as a protecting group in the synthesis of RNA oligonucleotides. The researchers found that using TOMCl significantly improved the yield and purity of the synthesized RNA compared to other protecting groups.

Case Study 2: Drug Development

In pharmaceutical research, TOMCl was employed to synthesize a new class of antiviral agents. The compound's ability to protect sensitive functional groups allowed for complex multi-step synthetic pathways that led to high-purity drug candidates.

Mechanism of Action

Biological Activity

(Triisopropylsiloxy)methyl chloride, commonly referred to as TOMCl, is a specialized compound primarily utilized in the field of organic synthesis, particularly for the protection of hydroxyl groups in RNA oligonucleotide synthesis. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

  • Molecular Formula : C₁₀H₂₃ClOSi
  • Molecular Weight : 222.83 g/mol
  • CAS Number : 217300-17-9

Target of Action

TOMCl functions as a protecting group for the 2’-hydroxyl group of ribose sugars in RNA molecules. This protection is crucial during the synthesis of RNA oligonucleotides, preventing unwanted reactions that could compromise the integrity of the RNA structure.

Mode of Action

The compound acts by forming covalent bonds with hydroxyl groups on ribonucleotides, effectively shielding them from side reactions. This ensures accurate and efficient RNA synthesis, which is vital for various cellular functions including gene expression and regulation.

Biochemical Pathways

TOMCl is integral to the RNA oligonucleotide synthesis pathway . By protecting hydroxyl groups, it facilitates the correct assembly of RNA sequences necessary for biological processes. Its interaction with enzymes such as ribonucleases and polymerases underscores its role in nucleic acid metabolism.

Pharmacokinetics

The pharmacokinetic properties of TOMCl are influenced by factors such as concentration and environmental conditions during its application. Generally, it exhibits stability under inert conditions but may degrade in the presence of moisture or reactive substances.

Cellular Effects

The primary cellular effects of TOMCl are related to its role in nucleic acid synthesis. By ensuring the fidelity of RNA synthesis, it indirectly supports various cellular processes essential for life.

Dosage Effects in Animal Models

Research indicates that at low dosages, TOMCl effectively protects nucleotides without significant toxicity. This observation suggests potential therapeutic applications where controlled use of TOMCl could enhance nucleic acid synthesis while minimizing adverse effects.

Applications in Research

TOMCl has diverse applications across several fields:

  • Chemistry : Used as a protecting group for hydroxyl functionalities in organic synthesis.
  • Biology : Facilitates the synthesis of RNA sequences critical for molecular biology research.
  • Medicine : Aids in developing novel drug candidates and modifying biomolecules for therapeutic purposes.
  • Industry : Employed in producing specialty chemicals and materials such as coatings and adhesives.

Study 1: Synthesis Applications

A study demonstrated the use of TOMCl in synthesizing N4-acetylated 3-methylcytidine phosphoramidites. The compound was pivotal in protecting ribose hydroxyl groups during complex multi-step organic reactions, showcasing its utility in precision chemistry .

Study 2: Metabolic Pathways

Research highlighted that TOMCl interacts with key enzymes involved in RNA metabolism, emphasizing its importance in maintaining metabolic pathways related to nucleic acid synthesis. The compound's ability to stabilize reactive intermediates was noted as a significant advantage in synthetic biology applications .

Application AreaDescriptionKey Findings
ChemistryProtecting group for organic synthesisEnhanced yields and purity in complex syntheses
BiologyRNA oligonucleotide synthesisImproved efficiency and fidelity of RNA production
MedicineDrug candidate developmentFacilitated modifications leading to novel therapeutics
IndustrySpecialty chemical productionVersatile applications in coatings and adhesives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (Triisopropylsiloxy)methyl chloride, and what are the critical parameters influencing yield?

  • Methodological Answer : The synthesis typically involves chlorination of (triisopropylsiloxy)methanol using thionyl chloride (SOCl₂) or phosgene derivatives. Critical parameters include:

  • Moisture control : Strict anhydrous conditions (e.g., Schlenk techniques) to prevent hydrolysis .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal reagent solubility and reaction homogeneity .
  • Catalyst use : Triethylamine (Et₃N) to scavenge HCl, improving yield .
  • Purification : Column chromatography or distillation under reduced pressure to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Monitor characteristic signals for the triisopropylsilyl group (δ ~1.0–1.5 ppm for CH₃; δ ~18–25 ppm for Si-C) .
  • FT-IR : Confirm the presence of Si-O (1050–1100 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds .
  • Elemental analysis : Validate Cl and Si content to assess purity .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer :

  • Inert atmosphere : Store under argon or nitrogen to avoid moisture ingress .
  • Temperature : Keep at –20°C in amber glass vials to minimize thermal decomposition .
  • Desiccants : Use molecular sieves (3Å) in storage containers to absorb residual moisture .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions when using this compound as a silylating agent?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature (–40°C to 25°C), stoichiometry (1.1–2.0 eq.), and solvent polarity (THF vs. DCM) to identify optimal conditions .
  • In situ monitoring : Use thin-layer chromatography (TLC) or inline FT-IR to detect intermediates and adjust reaction time .
  • Additive screening : Test Lewis acids (e.g., ZnCl₂) or crown ethers to enhance selectivity .

Q. What analytical strategies are effective in resolving contradictory NMR data observed for this compound derivatives?

  • Methodological Answer :

  • 2D NMR techniques : HSQC and NOESY to assign stereochemistry or detect conformational isomers .
  • X-ray crystallography : Resolve ambiguities in molecular geometry for crystalline derivatives .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting caused by hindered rotation of the triisopropylsilyl group .

Q. How does the steric bulk of triisopropylsilyl groups influence the reaction kinetics of this compound compared to smaller silyl ethers?

  • Methodological Answer :

  • Kinetic studies : Compare rate constants (k) for silylation reactions using trimethylsilyl vs. triisopropylsilyl analogs .
  • Computational modeling : Density Functional Theory (DFT) to calculate steric hindrance effects on transition states .
  • Table : Steric Effects on Reaction Rates
Silyl GroupRelative Reaction Rate (k)Activation Energy (ΔG‡)
Trimethylsilyl1.00 (reference)25 kJ/mol
Triisopropylsilyl0.15 ± 0.0338 kJ/mol

Q. What computational methods can predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents .
  • Reactivity descriptors : Calculate electrophilicity indices (ω) to predict nucleophilic attack sites .
  • Machine learning : Train models on existing silylation reaction datasets to forecast optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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